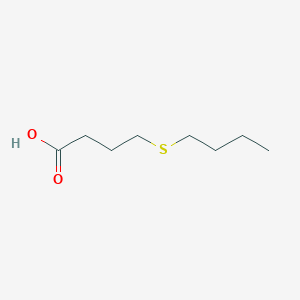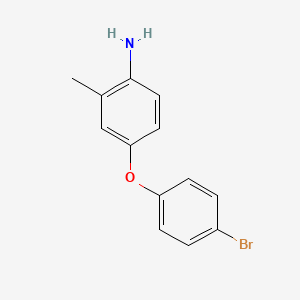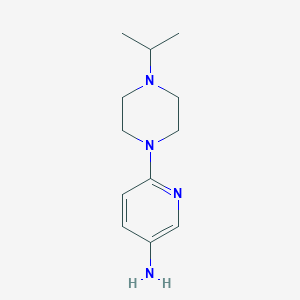
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine
Übersicht
Beschreibung
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, also known as 6-IPPA, is a chemical compound that is used in a wide range of scientific applications. 6-IPPA is a derivative of piperazine, an organic compound that is found naturally in certain plants, fungi, and bacteria. 6-IPPA is a versatile compound that has been used in organic synthesis and as a reagent in biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a building block for the synthesis of peptides and other biologically active molecules. In addition, this compound has been used as a ligand in biochemical and physiological experiments. For example, it has been used to study the binding of proteins to their receptors and to investigate the effects of drugs on cell signaling pathways.
Wirkmechanismus
The mechanism of action of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is not fully understood. However, it is believed that the compound binds to certain proteins, including G-protein coupled receptors, and modulates their activity. In addition, this compound has been shown to interact with other molecules, such as cyclic nucleotides, and may play a role in regulating cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclic nucleotide phosphodiesterases, and can modulate the activity of other proteins, such as G-protein coupled receptors. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has several advantages for use in laboratory experiments. It is relatively stable, has a low cost, and is soluble in a variety of solvents. In addition, the compound is easily synthesized and can be used in a wide range of experiments. However, this compound has some limitations, such as a low solubility in water and a low affinity for certain proteins.
Zukünftige Richtungen
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has a wide range of potential future applications. For example, it could be used to study the binding of proteins to their receptors and to investigate the effects of drugs on cell signaling pathways. In addition, this compound could be used as a starting material for the synthesis of other compounds, such as peptides, and as a reagent in organic synthesis. Finally, this compound could be used to study the effects of drugs on biochemical and physiological processes, such as inflammation and cancer.
Eigenschaften
IUPAC Name |
6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMTYIZZCGHGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)


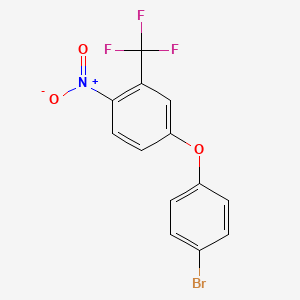
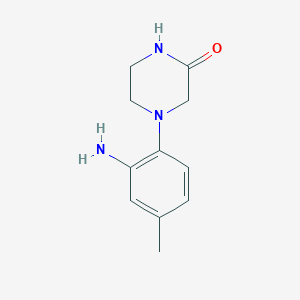
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1386269.png)

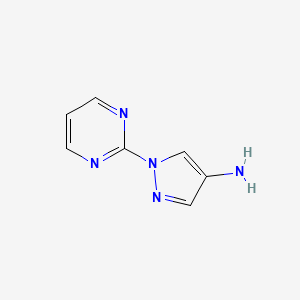

![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)

![2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1386279.png)
